5-Bromo-2,3-dimethyl-2-pentene
Overview
Description
"5-Bromo-2,3-dimethyl-2-pentene" is a chemical compound of interest in various synthetic and analytical chemistry research areas. While direct studies on this specific compound are limited, insights can be drawn from related compounds and their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of compounds similar to "5-Bromo-2,3-dimethyl-2-pentene" often involves reactions between organometallic compounds and halides. For example, a synthesis method for related compounds involves the reaction of 3-methyl-2-buten-1-ol with triethyl orthoacetate, followed by addition of carbon tetrahalides, yielding products in high yields through base-catalyzed reactions (Matsui et al., 1986).
Molecular Structure Analysis
The molecular structure of compounds analogous to "5-Bromo-2,3-dimethyl-2-pentene" has been determined using techniques like NMR spectroscopy and X-ray diffraction. These studies reveal detailed information on the molecular geometry, confirming the presence of specific substituents and their configurations (Martins et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving "5-Bromo-2,3-dimethyl-2-pentene" and its analogues include halogenation, cycloadditions, and reactions with organometallic compounds. These reactions are essential for synthesizing complex organic molecules and studying reaction mechanisms. The presence of bromine allows for further functionalization through nucleophilic substitution reactions (Choi et al., 1999).
Scientific Research Applications
Electrochemical Reduction Studies
5-Bromo-2,3-dimethyl-2-pentene's derivatives, such as 1,5-dihalopentanes, have been studied in the context of electrochemical reduction at carbon electrodes in dimethylformamide. This research reveals the potential for obtaining various hydrocarbons through electrochemical methods, including cyclopentane and n-pentane, among others, highlighting the versatility of such compounds in synthetic chemistry (Pritts & Peters, 1994).
Organometallic Chemistry and Synthesis
In organometallic chemistry, compounds related to 5-Bromo-2,3-dimethyl-2-pentene, like 2-silanorcaranes, have been synthesized and studied. These compounds are important for understanding reactions involving tin-nitrogen bonds and can be used in various synthetic processes, including the formation of unique silacyclohexenes (Rosenberg & Zuckerman, 1971).
Catalysis and Polymerization
5-Bromo-2,3-dimethyl-2-pentene and its analogs have applications in catalysis and polymerization processes. For instance, amino-functionalized α-olefins like 5-amino-1-pentenes have been polymerized using metallocene/borate catalysts, indicating the potential of these compounds in creating new polymeric materials (Stehling et al., 1998).
Chemical Synthesis and Reactions
The synthesis of various esters from isomers of compounds similar to 5-Bromo-2,3-dimethyl-2-pentene has been investigated, demonstrating its significance in the preparation of complex organic molecules. Such research provides insights into the versatility of these compounds in synthetic chemistry (Mavrov & Kucherov, 1965).
Isomerization Studies
Research into the isomerization of 1-pentene over ZSM-5 catalysts provides insights into the behavior of 5-Bromo-2,3-dimethyl-2-pentene's structural analogs in chemical reactions. This study highlights the intricate balance between kinetic and thermodynamic control in isomerization reactions, which is crucial for industrial applications and synthesis (Maeurer & Kraushaar-Czarnetzki, 1999).
properties
IUPAC Name |
5-bromo-2,3-dimethylpent-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6(2)7(3)4-5-8/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMDNHIOOCHXMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)CCBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339683 | |
Record name | 5-Bromo-2,3-dimethyl-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dimethyl-2-pentene | |
CAS RN |
56312-52-8 | |
Record name | 5-Bromo-2,3-dimethyl-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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